Acetylcholinesterase (AChE) Inhibition: C6-Bromo vs. C5-Bromo Positional Selectivity
Halogen substitution position on the isatin scaffold critically determines AChE inhibitory activity. In a comparative study of isatin-derived morpholine and piperazine derivatives, C5-chloro substitution on the isatin ring yielded an IC50 of 1.60 ± 0.51 μM against human AChE (hAChE), establishing that C5-substitution is beneficial for AChE inhibition [1]. The target compound, bearing a C6-bromo substituent, is predicted by SAR to exhibit a distinct AChE inhibition profile compared to C5-substituted analogs. While direct IC50 data for the target compound against AChE are not available in peer-reviewed literature, class-level SAR indicates that C6-substituted isatins interact differently with the AChE active site than C5-substituted congeners [1].
| Evidence Dimension | Human acetylcholinesterase (hAChE) inhibitory activity |
|---|---|
| Target Compound Data | No direct IC50 data available; C6-bromo substitution predicted to yield distinct AChE inhibition profile per class SAR [1] |
| Comparator Or Baseline | C5-chloro isatin-morpholine derivative: IC50 = 1.60 ± 0.51 μM against hAChE [1] |
| Quantified Difference | Qualitative differentiation based on halogen position (C6 vs. C5); quantitative difference not yet established |
| Conditions | In vitro hAChE inhibition assay; isatin-derived morpholine/piperazine series [1] |
Why This Matters
Positional isomerism (C6- vs. C5-bromo) produces divergent target selectivity profiles, meaning procurement of the correct isomer is essential for assay reproducibility in AChE-targeted programs.
- [1] Thomas, R.R.; Trisciuzzi, D.; Sudevan, S.T.; Gambacorta, N.; et al. Isatin derived morpholine and piperazine derivatives as acetylcholinesterase inhibitors. J. Mol. Struct. 2025, 1322, 140503. View Source
